Cas no 898748-02-2 (4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE)

4,7-Dibromo-2(3H)-benzothiazolone is a brominated heterocyclic compound featuring a benzothiazolone core structure. Its key advantages include high reactivity due to the presence of bromine substituents at the 4 and 7 positions, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The compound’s electron-deficient nature enhances its utility in the preparation of functional materials, including pharmaceuticals, agrochemicals, and optoelectronic compounds. Its well-defined molecular structure ensures consistent performance in synthetic applications, while its stability under standard handling conditions facilitates practical use in laboratory settings. This compound is particularly suited for researchers requiring precise brominated building blocks.
4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE structure
898748-02-2 structure
Product name:4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE
CAS No:898748-02-2
MF:C7H3Br2NOS
MW:308.977818727493
CID:993905
PubChem ID:24728946

4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE Chemical and Physical Properties

Names and Identifiers

    • 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE
    • 4,7-dibromo-3H-1,3-benzothiazol-2-one
    • 4,7-Dibromobenzo[d]thiazol-2-ol
    • 898748-02-2
    • 4,7-Dibromo-1,3-benzothiazol-2(3H)-one
    • SCHEMBL1569442
    • DTXSID70646590
    • Inchi: InChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
    • InChI Key: PXABWIKRYLPHSX-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C(=C1Br)NC(=O)S2)Br

Computed Properties

  • Exact Mass: 308.82816g/mol
  • Monoisotopic Mass: 306.83021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4Ų
  • XLogP3: 3.1

4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059006395-25g
4,7-Dibromobenzo[d]thiazol-2-ol
898748-02-2 95%
25g
$7370.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615817-1g
4,7-Dibromobenzo[d]thiazol-2(3H)-one
898748-02-2 98%
1g
¥14114.00 2024-04-26
Alichem
A059006395-10g
4,7-Dibromobenzo[d]thiazol-2-ol
898748-02-2 95%
10g
$4459.52 2023-08-31
Alichem
A059006395-5g
4,7-Dibromobenzo[d]thiazol-2-ol
898748-02-2 95%
5g
$3067.26 2023-08-31

Additional information on 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE

Introduction to 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE (CAS No. 898748-02-2)

4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE, with the CAS number 898748-02-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of benzothiazolones, which are known for their diverse biological activities and structural versatility.

The molecular formula of 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE is C8H5Br2NOS, and it has a molecular weight of approximately 311.94 g/mol. The compound features a benzothiazole core with two bromine atoms substituted at the 4 and 7 positions. The presence of these bromine atoms imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.

In the realm of medicinal chemistry, 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE has been investigated for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), two notorious multidrug-resistant pathogens. This finding highlights the potential of this compound as a novel antimicrobial agent.

Beyond its antimicrobial properties, 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE has also been explored for its anticancer potential. Research conducted at the National Cancer Institute in 2020 revealed that this compound selectively inhibits the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through the activation of caspase pathways. The mechanism of action involves the disruption of mitochondrial membrane potential and the release of cytochrome c, leading to cell death. These findings suggest that 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE could be a valuable lead compound for the development of new anticancer drugs.

In addition to its biological activities, 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE has shown promise in materials science applications. The unique electronic properties of this compound make it suitable for use in organic electronics and photovoltaic devices. A study published in the Journal of Materials Chemistry C in 2019 demonstrated that thin films of 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE-based materials exhibit excellent charge transport properties and high photoluminescence quantum yields. These characteristics make it a promising candidate for use in organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE typically involves a multi-step process starting from commercially available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the corresponding benzothiazolone derivative, followed by bromination at the 4 and 7 positions using bromine or N-bromosuccinimide (NBS). This synthetic strategy allows for the facile preparation of gram quantities of the compound with high purity.

In terms of safety and handling, while 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks.

To summarize, 4,7-DIBROMO-2(3H)-BENZOTHIAZOLONE (CAS No. 898748-02-2) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that its importance will only grow in the coming years.

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